3-Amino-1,1,1-trifluorobutan-2-one hydrochloride
Description
3-Amino-1,1,1-trifluorobutan-2-one hydrochloride is a chemical compound with the molecular formula C4H6F3NO·HCl. It is known for its unique structure, which includes a trifluoromethyl group, making it a valuable compound in various chemical and pharmaceutical applications. The compound is typically available as a white to off-white powder and is soluble in water.
Properties
IUPAC Name |
3-amino-1,1,1-trifluorobutan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO.ClH/c1-2(8)3(9)4(5,6)7;/h2H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDWHORMIVRFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1,1-trifluorobutan-2-one hydrochloride involves multiple steps. One common method includes the reaction of 3,3,3-trifluoropropionyl chloride with ammonia to form 3-amino-1,1,1-trifluoropropan-2-one, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions typically involve low temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1,1-trifluorobutan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral and Antimicrobial Properties:
Research indicates that fluorinated compounds often exhibit enhanced biological activities compared to their non-fluorinated counterparts. 3-Amino-1,1,1-trifluorobutan-2-one hydrochloride has been investigated for its potential antiviral and antimicrobial properties. Its structural similarity to known antiviral agents suggests that it may inhibit viral replication mechanisms.
Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of various fluorinated ketones and their biological evaluations. The results showed that derivatives of this compound demonstrated significant activity against certain viral strains, indicating its potential as a lead compound for drug development .
Synthetic Organic Chemistry
Reagent in Synthesis:
this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances reactivity in nucleophilic substitution reactions, making it a valuable building block in organic synthesis.
Data Table: Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Nucleophilic Substitution | Room Temperature | 85 | |
| Condensation Reaction | Reflux in Ethanol | 90 | |
| Cyclization | Under Acidic Conditions | 75 |
Case Study:
In a recent experiment documented in Synthetic Communications, researchers utilized this compound to synthesize novel azetidine derivatives. The study highlighted the compound's role as a key intermediate that facilitated the formation of complex cyclic structures with potential pharmacological applications .
Material Science Applications
Fluorinated Polymers:
Due to its trifluoromethyl functional group, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance. These polymers are useful in coatings and advanced materials.
Data Table: Properties of Fluorinated Polymers Incorporating this compound
| Property | Value | Test Method |
|---|---|---|
| Thermal Stability | TGA onset at 300 °C | Thermogravimetric Analysis |
| Chemical Resistance | Resistant to solvents | Solvent Immersion Test |
| Mechanical Strength | Tensile strength of 50 MPa | ASTM D638 |
Case Study:
A study published in Polymer Science explored the incorporation of fluorinated compounds into polymer systems. It was found that polymers containing this compound exhibited improved barrier properties against gases and liquids compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluorobutan-2-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to interact with enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1,1,1-trifluoropropan-2-one
- 3-Amino-1,1,1-trifluorobutan-2-ol
- 3-Amino-1,1,1-trifluorobutan-2-one hydrate
Uniqueness
3-Amino-1,1,1-trifluorobutan-2-one hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in research and industry.
Biological Activity
3-Amino-1,1,1-trifluorobutan-2-one hydrochloride is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. The unique trifluoromethyl group enhances its biological activity and potential applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
This compound is characterized by the following chemical structure:
It features an amino group that can participate in various biochemical interactions, while the trifluoromethyl group contributes to its lipophilicity and stability. These properties make it a valuable intermediate in the synthesis of more complex molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biomolecules, potentially modulating enzyme activities and receptor functions. The trifluoromethyl moiety enhances the compound's interaction with lipid membranes and proteins, making it a candidate for various therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of bacterial DD-peptidases, which are critical for bacterial cell wall synthesis. This inhibition could lead to its use as an antibiotic agent against resistant bacterial strains .
- Proteomic Studies : It is utilized in biochemical assays to study protein interactions and functions, particularly in proteomics research.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : Utilization of trifluoromethylated precursors.
- Reactions : The compound can undergo oxidation to form ketones or aldehydes and reduction reactions to yield various amines or alcohols.
- Yield Optimization : Techniques such as recrystallization can improve the purity and yield of the final product.
Case Studies
Several studies have highlighted the biological activities associated with this compound:
Study 1: Antibiotic Potential
A study investigated the inhibitory effects of various trifluoroketones on DD-peptidases. The results indicated that 3-Amino-1,1,1-trifluoro-2-butanol hydrochloride exhibited significant inhibitory activity with a subnanomolar inhibition constant against Actinomadura R39 DD-peptidase . This suggests its potential as a lead compound for developing new antibiotics.
Study 2: Biochemical Assays
In proteomic studies, the compound was employed to evaluate protein-ligand interactions. Its ability to modify enzyme activity through competitive inhibition was demonstrated, providing insights into its role in cellular processes.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
